2-(2-chlorophenyl)-2-oxoethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
2-(2-chlorophenyl)-2-oxoethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C19H17ClN2O6 and its molecular weight is 404.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0775140 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Docking and Spectroscopic Analysis
A study conducted by Vanasundari et al. (2018) focused on the spectroscopic and structural investigations of butanoic acid derivatives, including compounds with similar structural features to 2-(2-chlorophenyl)-2-oxoethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate. The research utilized both experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations to analyze the stability, vibrational bands, and electronic properties of the compounds. Notably, the study found these compounds to be potential candidates for nonlinear optical materials due to their significant dipole moment and first hyperpolarizabilities. Moreover, molecular docking studies suggested that these butanoic acid derivatives could inhibit Placenta growth factor (PIGF-1), indicating potential biological activities and pharmacological importance (Vanasundari et al., 2018).
Structural and Optical Properties of Related Compounds
Another relevant study by Zeyada et al. (2016) investigated the structural and optical properties of thin films made from compounds structurally related to this compound. The research highlighted the transition from polycrystalline in powder form to nanocrystallites in an amorphous matrix upon thermal deposition. This study emphasized the significance of understanding the material's structural and optical properties, which could be crucial for applications in optical devices and materials science (Zeyada et al., 2016).
Synthesis and Reactivity Studies
Research by Buss, Coe, and Tatlow (1986) into the synthesis of difluoro-derivatives of anti-cancer drugs provides insights into chemical reactions and synthetic pathways that may be relevant to the production and functionalization of this compound. Such studies contribute to the broader understanding of the chemical behavior and potential applications of similar compounds in medicinal chemistry and drug development (Buss, Coe, & Tatlow, 1986).
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 4-(2-methyl-4-nitroanilino)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6/c1-12-10-13(22(26)27)6-7-16(12)21-18(24)8-9-19(25)28-11-17(23)14-4-2-3-5-15(14)20/h2-7,10H,8-9,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYJVYZLTYBWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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